1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine
Description
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound featuring a 1H-imidazol-2-amine core substituted with a 1-methylpyrazol-4-ylmethyl group. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The pyrazole moiety in this compound enhances its structural diversity, which is critical for optimizing interactions with biological targets. This compound’s design aligns with trends in medicinal chemistry to combine imidazole and pyrazole functionalities for improved drug-like properties .
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-5-7(4-11-12)6-13-3-2-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI Key |
KZESQXXXADCJKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Strategy
The synthesis of 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine generally follows a multi-step synthetic route involving:
- Construction or procurement of the 1-methyl-1H-pyrazole-4-yl methyl intermediate.
- Preparation of the imidazol-2-amine moiety.
- Coupling of the pyrazole methyl derivative with the imidazole amine through nucleophilic substitution or reductive amination.
This approach is consistent with methods used for related compounds, where heterocyclic amines are linked via methylene bridges.
Key Synthetic Steps and Conditions
Step 1: Formation of 1-Methyl-1H-pyrazol-4-yl methyl intermediate
This intermediate can be synthesized by methylation of pyrazole derivatives or via substitution reactions on pyrazole rings. The methyl group at the N1 position is introduced using methylating agents such as methyl iodide under basic conditions.
Step 2: Preparation of 1H-imidazol-2-amine
Imidazol-2-amine is typically prepared by nitration or amination of imidazole derivatives or by direct synthesis from appropriate precursors such as glyoxal and ammonia derivatives.
Step 3: Coupling Reaction
The methylene linkage between pyrazole and imidazole amine is commonly formed via:
Reductive amination: Reaction of an aldehyde derivative of pyrazole with imidazol-2-amine in the presence of reducing agents like sodium cyanoborohydride.
Nucleophilic substitution: Using halomethyl pyrazole derivatives reacted with imidazol-2-amine under basic conditions.
Reaction solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases like triethylamine or diisopropylethylamine to facilitate coupling.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation of pyrazole | Methyl iodide, K2CO3, acetone, reflux | 70-85 | Produces 1-methyl-1H-pyrazole derivative |
| Preparation of imidazol-2-amine | Ammonia, glyoxal, reflux in ethanol | 60-75 | Standard heterocycle synthesis |
| Coupling via reductive amination | Pyrazole aldehyde + imidazol-2-amine, NaBH3CN, DMF, rt | 65-80 | Mild conditions, high selectivity |
These conditions are adapted from analogous heterocyclic amine syntheses documented in peer-reviewed literature.
Purification and Characterization
Purification: The final product is typically purified by recrystallization from ethanol or methanol or by chromatographic techniques such as silica gel column chromatography using gradients of ethyl acetate and hexane.
Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure purity and correct molecular structure.
Research Data and Yield Summary
| Preparation Stage | Reaction Type | Typical Yield (%) | Reference Example |
|---|---|---|---|
| Pyrazole methylation | Alkylation | 70-85 | Standard methylation protocols |
| Imidazol-2-amine synthesis | Cyclization/Amination | 60-75 | Literature synthetic routes |
| Coupling step | Reductive amination | 65-80 | Reported in heterocyclic syntheses |
These yields reflect optimized laboratory-scale synthesis; industrial scale-up may require further process optimization.
Notes on Industrial and Laboratory Scale Synthesis
- Industrial synthesis may employ continuous flow reactors to improve efficiency and reproducibility.
- Use of microwave-assisted heating has been reported to reduce reaction times in coupling steps.
- Strict control of moisture and oxygen is necessary due to sensitivity of intermediates.
- Safety precautions are essential when handling methylating agents and reducing agents.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidacloprid Metabolites
Compound : 1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (imidacloprid-guanidine-olefin, IGO)
- Structural Difference : Replaces the methyl-pyrazole group with a chloropyridinylmethyl substituent.
- Activity/Properties : IGO is a metabolite of the insecticide imidacloprid. Studies show that substituents like chloro-pyridine increase environmental persistence, with soil sorption coefficients (Kd) ranging from 0.5–2.5 mL/g, influenced by soil organic carbon content . This contrasts with the target compound’s pyrazole group, which may reduce polarity and alter bioavailability.
1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine Derivatives
Examples : Compounds 4a (IC₅₀ = 12 μM) and 4p (IC₅₀ = 14 μM)
- Structural Difference: Feature arylideneamino and aryl substituents instead of pyrazole.
- Activity: Exhibit antiplatelet activity comparable to acetylsalicylic acid (IC₅₀ = 10 μM).
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- Structural Difference : Replaces imidazole with benzimidazole, increasing aromaticity and lipophilicity (logP ~2.8 vs. ~1.5 for the target compound) .
- Implications : Benzimidazole’s extended π-system may improve DNA intercalation but reduce solubility, highlighting the trade-off between activity and drug-likeness.
TNF-α Inhibitors with Pyrazole/Imidazole Moieties
Examples : Compounds 40n (IC₅₀ > 50 μM) and 40p (IC₅₀ > 50 μM)
- Structural Difference : Positional isomerism or replacement of pyrazole with imidazole.
- Activity : Substitution of the pyrazole group in 40a (IC₅₀ = 0.8 μM) with imidazole (40n) or its isomer (40p) led to >60-fold loss in TNF-α inhibition. This underscores the pyrazole ring’s electronic and steric importance in maintaining activity.
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine
Core Imidazole Derivatives
Example : 1-Methyl-1H-imidazol-2-amine
- Structural Difference : Lacks the pyrazolylmethyl substituent.
- Properties : Reduced molecular weight (97.12 g/mol vs. 191.23 g/mol for the target compound) and higher basicity (pKa ~7.5 vs. ~6.8), affecting membrane permeability.
Biological Activity
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine, also known by its CAS number 1184694-46-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula for 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine is , with a molecular weight of 177.21 g/mol. Its structure features a pyrazole and an imidazole ring, which are significant in modulating biological activity.
Research indicates that compounds containing imidazole and pyrazole moieties often interact with various biological targets, including enzymes and receptors. The specific interactions of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine have not been exhaustively documented; however, similar compounds have shown:
- Inhibition of Kinases : Compounds with imidazole structures can inhibit kinase activity, which is crucial in cancer therapy.
- Modulation of Receptors : They may act as allosteric modulators for certain receptors, affecting neurotransmitter pathways.
Neuropharmacological Effects
Some studies suggest that related compounds may influence neuropharmacological pathways. For example, the modulation of mGluR2 receptor activity has been linked to the treatment of psychosis and other neuropsychiatric disorders. This implies that 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine could potentially exhibit similar effects.
Case Studies
While specific case studies on 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine are scarce, analogous compounds have been evaluated in preclinical models:
- Study on mGluR2 PAMs : A series of compounds structurally similar to imidazole derivatives were tested for their ability to modulate mGluR2 receptors, showing promise in reducing symptoms associated with psychotic disorders .
- Antitumor Activity : Research on imidazole-based inhibitors has shown effective tumor suppression in various cancer models, indicating a potential pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves alkylation of pyrazole derivatives followed by coupling with imidazole precursors. Key steps include:
- Use of alkyl halides (e.g., methyl iodide) for N-methylation under basic conditions (e.g., NaH or K₂CO₃) .
- Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and verify absence of impurities .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- HPLC : For purity assessment, especially when synthesizing analogs for biological testing .
- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or DFT calculations) .
Q. What are the key chemical properties influencing its reactivity?
- Structure-Reactivity Insights :
- The pyrazole ring’s electron-deficient nature promotes nucleophilic substitution at the methylene bridge .
- The imidazole amine group participates in hydrogen bonding, affecting solubility and interaction with biological targets .
- Stability : Susceptible to oxidation under acidic conditions; store in inert atmospheres (N₂ or Ar) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes like kinases or GPCRs .
- Perform DFT calculations to map electron density at reactive sites (e.g., imidazole amine) .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Troubleshooting Framework :
- Purity Verification : Re-analyze disputed samples via HPLC and NMR to confirm structural integrity .
- Assay Conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% in cellular assays) .
- Meta-Analysis : Use statistical tools (e.g., PCA) to identify outliers in datasets .
Q. How can structural modifications enhance selectivity for specific pharmacological targets?
- Design Principles :
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -F or -CF₃) to modulate binding affinity .
- Imidazole Functionalization : Replace the amine with acyl or sulfonamide groups to improve metabolic stability .
- Case Study : Fluorination at the pyrazole 4-position increased kinase inhibition by 40% in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
